molecular formula C17H20N2O2 B1216583 Gangamicin CAS No. 35961-95-6

Gangamicin

Cat. No.: B1216583
CAS No.: 35961-95-6
M. Wt: 284.35 g/mol
InChI Key: UCBSXTTUNYWOCC-UHFFFAOYSA-N
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Description

Azaquinone is a compound that has garnered significant interest in the field of organic chemistry due to its unique reactivity and potential applications. It is a derivative of quinone, where one or more nitrogen atoms replace carbon atoms in the quinone structure. This modification imparts distinct chemical properties to azaquinone, making it a valuable compound for various scientific and industrial applications.

Scientific Research Applications

Azaquinone has a wide range of applications in scientific research, including:

Future Directions

The rise and spread of antimicrobial resistance have necessitated the development of novel antimicrobials which are effective against drug-resistant pathogens . Gentamicin-conjugated nanoparticles have shown enhanced bactericidal effects and drug delivery, suggesting a potential future direction for gentamicin use .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azaquinone can be synthesized through several methods. One common approach involves the (4 + 2) cyclization of aza-o-quinone methides with azlactones. This base-promoted reaction generates aza-o-quinone methides in situ from N-(o-chloromethyl)aryl amides, which then undergo cyclization with azlactones to produce dihydroquinolinone derivatives in high yields .

Industrial Production Methods

Industrial production of azaquinone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Azaquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of azaquinone, such as dihydroquinolinone frameworks, which are biologically important .

Mechanism of Action

The mechanism of action of azaquinone involves its ability to undergo self-immolative elimination reactions. Upon exposure to specific stimuli, such as reductive conditions, azaquinone releases its attached functional groups through a domino-like mechanism. This process is facilitated by the formation of transition states with lower activation energy, allowing for efficient disassembly of the compound .

Comparison with Similar Compounds

Azaquinone is unique compared to other quinone derivatives due to the presence of nitrogen atoms in its structure. Similar compounds include:

Azaquinone stands out due to its ability to release a wide range of functional groups, including amines, phenols, thiols, sulfonamides, and carboxyamides, making it a versatile compound for various applications .

Properties

IUPAC Name

6-(cyclooctylamino)quinoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-15-11-14(17(21)13-9-6-10-18-16(13)15)19-12-7-4-2-1-3-5-8-12/h6,9-12,19H,1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBSXTTUNYWOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC2=CC(=O)C3=C(C2=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189511
Record name Gangamicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35961-95-6
Record name Gangamicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035961956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gangamicin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gangamicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GANGAMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMQ1GNV3HL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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